![molecular formula C20H20ClN3O B1225747 5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol](/img/structure/B1225747.png)
5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol is a member of quinolines and an organochlorine compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 5-Chloromethyl-8-quinolinol, a compound related to the requested chemical, has been used in the synthesis and characterization of various metal chelates. These chelates have been analyzed for their elemental composition and spectral properties (Patel & Vohra, 2006).
Stability Analysis
- Studies on the stability of 4-halo-8-quinolinols, which are structurally similar to the requested compound, have been conducted. These studies investigate the stability of these compounds in different solvents, providing insights into their chemical behavior (Gershon, Clarke, & McMahon, 2003).
Electroluminescence and Photoluminescence
- Research has explored the effects of methyl substitution on metal tris(8-quinolinolato) chelates, revealing relationships between chemical structure and photoluminescence, electroluminescence, and thermal properties. These findings are significant for the development of materials in electroluminescence devices (Sapochak et al., 2001).
Coordination Chemistry
- The coordination behavior of 8-quinolinol derivatives, including those chlorinated like the requested compound, with various metals has been studied. These studies offer insights into the bonding and structural properties of such compounds (Suganuma et al., 2001).
Application in Metal Complexes
- 5-Chloromethyl-8-quinolinol has been used in synthesizing metal complexes with antimicrobial activity. The characterization and microbial studies of these complexes provide valuable information for potential biomedical applications (Divyesh Patel & Singh, 2009).
Spectroscopic Properties for DNA Detection
- Novel aminated benzimidazo[1,2-a]quinolines, structurally related to the requested compound, have been synthesized and characterized. These compounds have shown potential as fluorescent probes for DNA detection, indicating their usefulness in biochemical assays (Perin et al., 2011).
Propiedades
Nombre del producto |
5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol |
|---|---|
Fórmula molecular |
C20H20ClN3O |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
5-chloro-7-[piperidin-1-yl(pyridin-2-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H20ClN3O/c21-16-13-15(20(25)18-14(16)7-6-10-23-18)19(17-8-2-3-9-22-17)24-11-4-1-5-12-24/h2-3,6-10,13,19,25H,1,4-5,11-12H2 |
Clave InChI |
UUKXQRCKOJRJOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



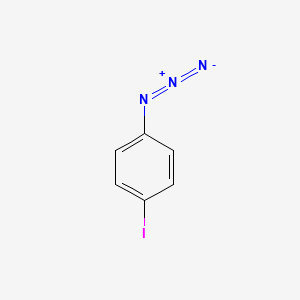

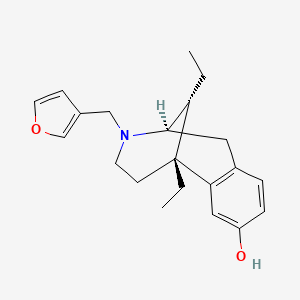
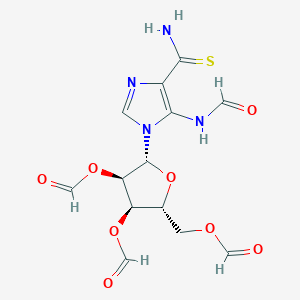
![2-[2-(Ethylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1225670.png)
![(5S,8R,9R,10S,13R,14S,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1225671.png)
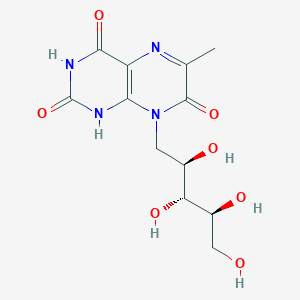
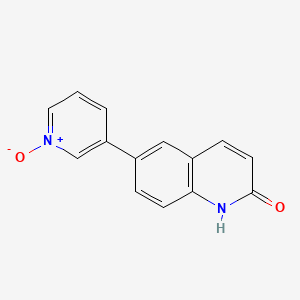

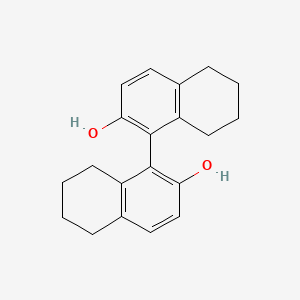
![2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine](/img/structure/B1225681.png)
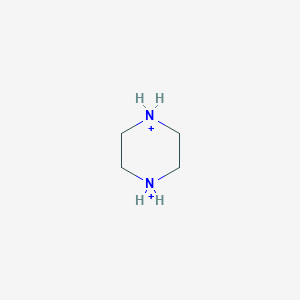
![N-(2-methoxy-4-nitrophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1225683.png)
